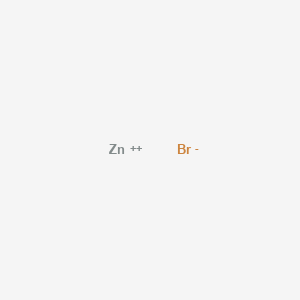

zinc;bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc bromide: is an inorganic compound with the chemical formula zinc dibromide . It is a colorless salt that shares many properties with zinc chloride, such as high solubility in water forming acidic solutions and good solubility in organic solvents. Zinc bromide is hygroscopic and forms a dihydrate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

- Laboratory Preparation:

- Zinc bromide can be produced by reacting elemental zinc with bromine. The reaction is exothermic and yields zinc bromide:

Zn+Br2→ZnBr2

- Another method involves treating zinc oxide with hydrobromic acid to give dihydrate zinc bromide, which can be dehydrated with hot carbon dioxide to produce anhydrous zinc bromide:

ZnO+2HBr+H2O→ZnBr2⋅2H2O

Industrial Production Methods:

- Commercially, zinc bromide is usually produced from zinc oxide or zinc carbonate, which are reacted with hydrobromic acid.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction:

Common Reagents and Conditions:

- Zinc bromide reacts with sodium bromide in aqueous solution to form zinc bromide and sodium:

Zn+2NaBr→ZnBr2+2Na

Major Products:

- The major product formed from these reactions is zinc bromide itself, which can be used in various applications.

Aplicaciones Científicas De Investigación

Chemistry:

- Zinc bromide is used as a Lewis acid in organic reactions, catalyzing various chemical processes.

Biology and Medicine:

- Zinc bromide solutions can be used as a transparent shield against radiation.

- It is also being studied for its potential use in advanced battery technologies due to its electrochemical properties.

Industry:

- Zinc bromide is notably used in the oil and gas industry. It is applied in well-drilling fluids due to its high density, which helps prevent blowouts.

- It is also employed in photography and as a chemical intermediate in the manufacturing of ethylene bromide.

Mecanismo De Acción

- Zinc bromide acts as a Lewis acid, accepting electron pairs from other molecules during chemical reactions.

- In biological systems, zinc ions can interact with various enzymes and proteins, influencing their activity and function.

Molecular Targets and Pathways:

- Zinc ions can bind to specific sites on enzymes, altering their conformation and activity. This can affect various biochemical pathways, including those involved in metabolism and signal transduction.

Comparación Con Compuestos Similares

Zinc chloride: Shares similar properties with zinc bromide, such as high solubility in water and good solubility in organic solvents.

Zinc iodide: Another halide of zinc with similar chemical behavior.

Cadmium bromide: Similar in structure but contains cadmium instead of zinc.

Uniqueness:

- Zinc bromide’s high solubility and hygroscopic nature make it particularly useful in applications requiring dense brine solutions, such as in the oil and gas industry.

- Its role as a Lewis acid in organic chemistry also distinguishes it from other zinc compounds.

Propiedades

Fórmula molecular |

BrZn+ |

|---|---|

Peso molecular |

145.3 g/mol |

Nombre IUPAC |

zinc;bromide |

InChI |

InChI=1S/BrH.Zn/h1H;/q;+2/p-1 |

Clave InChI |

ZXCTUBXTVRUBOH-UHFFFAOYSA-M |

SMILES canónico |

[Zn+2].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

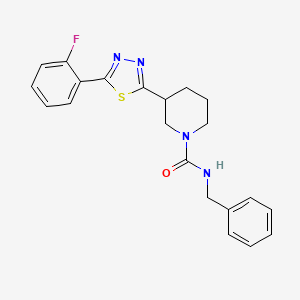

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14119021.png)

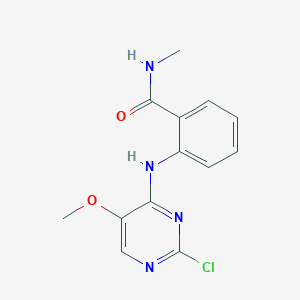

![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14119022.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14119029.png)

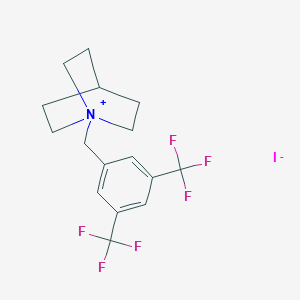

![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)

![Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14119059.png)

![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)

![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)